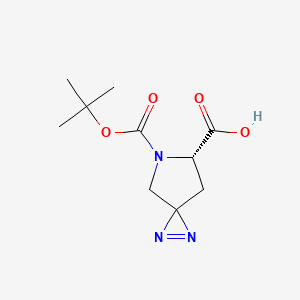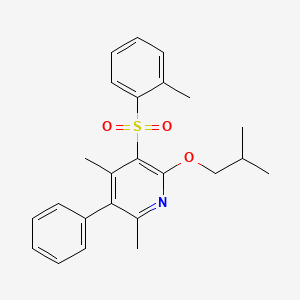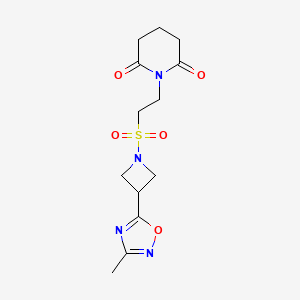
Boc-L-Photo-Prolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-(tert-butoxycarbonyl)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid is a useful research compound. Its molecular formula is C10H15N3O4 and its molecular weight is 241.247. The purity is usually 95%.
BenchChem offers high-quality (S)-5-(tert-butoxycarbonyl)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-5-(tert-butoxycarbonyl)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photoaffinitätsmarkierung
Boc-L-Photo-Prolin ist ein photoaktivierbares Derivat von Prolin, das in der Photoaffinitätsmarkierung verwendet wird . Diese Technik ist ein leistungsstarkes Werkzeug zur Identifizierung von Zielmolekülen biologisch aktiver kleiner Moleküle . Die photolabile Gruppe kann zusammen mit einem Tracer in das kleine Molekül eingebaut werden, um später die photovernetzten Rezeptoren zu detektieren .
Synthese von cyclischen Peptidomimetika-Antibiotika
Die Verwendung von Fmoc-L-Photoprolin bei der Synthese eines cyclischen Peptidomimetika-Antibiotikums zeigt, dass dieser Phototracer unter Verwendung der Festphasen-Fmoc-Chemie in synthetische Peptide eingebaut werden kann . Diese Anwendung ist im Bereich der medizinischen Chemie von Bedeutung.
3. Herstellung diverser Peptid-basierter Photoaffinitäts-Sonden Photoprolin kann bei der Herstellung diverser Peptid-basierter Photoaffinitäts-Sonden von großem Wert sein . Diese Sonden werden verwendet, um Protein-Protein-Interaktionen, Protein-DNA-Interaktionen und andere biologische Prozesse zu untersuchen.
4. Untersuchung des zellulären Stoffwechsels und der Regulation der Makromolekülsynthese L-Prolin-Analoga, einschließlich this compound, haben sich als wertvolle Reagenzien für die Untersuchung des zellulären Stoffwechsels und der Regulation der Makromolekülsynthese in sowohl prokaryotischen als auch eukaryotischen Zellen erwiesen .
Industrielle Verwendung
Neben der Grundlagenforschung sind L-Prolin-Analoga auch für industrielle Zwecke nützliche Verbindungen . So wurden beispielsweise Mikroorganismen, die L-Prolin überproduzieren, durch die Isolierung von Mutanten gewonnen, die gegenüber L-Prolin-Analoga resistent sind .
6. Abstimmung der biologischen, pharmazeutischen oder physikalisch-chemischen Eigenschaften von Peptiden L-Prolin-Analoga sind vielversprechende Kandidaten für die Abstimmung der biologischen, pharmazeutischen oder physikalisch-chemischen Eigenschaften von natürlich vorkommenden oder neu entwickelten Peptiden .
Wirkmechanismus
Target of Action
Boc-L-Photo-Proline, also known as (6S)-5-[(tert-butoxy)carbonyl]-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid or (S)-5-(tert-butoxycarbonyl)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid, is a novel photo-crosslinking amino acid . It can be incorporated into proteins by cultivation or by chemical synthesis into peptides and other synthetic molecules . The primary targets of this compound are the proteins into which it is incorporated .
Mode of Action
Upon irradiation with UV light (approximately 360 nm) for 10 minutes, Boc-L-Photo-Proline yields a highly reactive carbene species . This carbene species rapidly reacts with neighboring molecules to form an irreversible covalent bond . This allows for the study of protein-protein interactions and the identification of potential targets of biologically active small molecules .
Biochemical Pathways
The incorporation of Boc-L-Photo-Proline into proteins affects the biochemical pathways related to protein synthesis and function. It plays a significant role in the synthesis of multifunctional targets, particularly in the protection and deprotection of amine functional groups . The compound is also involved in the proline cycle, which is relevant to human tumors .
Pharmacokinetics
It is known that the compound is a white to off-white powder , suggesting that it may be administered orally or through injection. It is soluble in acetic acid , indicating that it may be absorbed in the gastrointestinal tract if taken orally
Result of Action
The result of Boc-L-Photo-Proline’s action is the formation of an irreversible covalent bond with neighboring molecules . This allows for the study of protein-protein interactions and the identification of potential targets of biologically active small molecules . It has been used in the synthesis of a cyclic peptidomimetic antibiotic , demonstrating its potential in drug development.
Action Environment
The action of Boc-L-Photo-Proline is influenced by environmental factors such as light and temperature. The compound requires UV light (approximately 360 nm) to yield a highly reactive carbene species . It is also relatively stable under normal conditions but should be kept away from strong acids and bases . The compound may produce toxic gases when heated , indicating that it should be handled with care in environments with high temperatures.
Biochemische Analyse
Biochemical Properties
Boc-L-Photo-Proline plays a significant role in biochemical reactions. When irradiated with UV light (approximately 360 nm) for 10 minutes on ice, it yields a highly reactive carbene species . This carbene species rapidly reacts with neighboring molecules to form an irreversible covalent bond . This property makes Boc-L-Photo-Proline a valuable tool in the study of protein-protein interactions and the structure of biomolecules .
Cellular Effects
The cellular effects of Boc-L-Photo-Proline are primarily related to its ability to form covalent bonds with neighboring molecules when activated by UV light . This can lead to changes in protein conformation and function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the nature of the neighboring molecules and the cellular context .
Molecular Mechanism
The molecular mechanism of Boc-L-Photo-Proline involves the formation of a highly reactive carbene species upon UV irradiation . This carbene species can then rapidly react with neighboring molecules, forming an irreversible covalent bond . This can lead to changes in the structure and function of proteins and other biomolecules, potentially influencing a wide range of cellular processes .
Temporal Effects in Laboratory Settings
The effects of Boc-L-Photo-Proline can change over time in laboratory settings. The compound is stable until it is activated by UV light, at which point it rapidly reacts with neighboring molecules .
Eigenschaften
IUPAC Name |
(5S)-6-[(2-methylpropan-2-yl)oxycarbonyl]-1,2,6-triazaspiro[2.4]hept-1-ene-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-9(2,3)17-8(16)13-5-10(11-12-10)4-6(13)7(14)15/h6H,4-5H2,1-3H3,(H,14,15)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKAXDABRVVZAV-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C[C@H]1C(=O)O)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3Z)-3-{[(4-fluorophenyl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione](/img/structure/B2539307.png)
![N-{[4-(4-ethoxyphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2539308.png)


![2-(4-chlorophenoxy)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methylpropanamide](/img/structure/B2539313.png)
![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2539314.png)
![N-(4-fluorophenyl)-3-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}propanamide](/img/structure/B2539318.png)


![2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B2539322.png)
![1-(3,4-Dimethylphenyl)-3-[(2-methoxyadamantan-2-yl)methyl]urea](/img/structure/B2539323.png)

![2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide](/img/structure/B2539325.png)
![1-{4-[hydroxy(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2539328.png)
